molecular formula C15H18O5 B8817739 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No. B8817739
M. Wt: 278.30 g/mol
InChI Key: YLJKQDCUVKTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18O5/c1-19-12-4-3-10(9-13(12)20-2)15(14(17)18)7-5-11(16)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,17,18)

InChI Key

YLJKQDCUVKTPEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part E, but substituting 17.54 gm. (0.058 mole) of 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal (prepared in Part D, above) for the 21.87 gm. of 4-(p-chlorophenyl)-4-cyanocyclohexanone, ethylene ketal; and using 17.5 gm. (0.31 mole) potassium hydroxide and 175 ml. ethylene glycol instead of the 22.0 gm. and 220 ml., respectively; there is obtained, after removal of the ether, 19.0 gm. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal as a gum that gives a reasonably expected infrared spectrum.
[Compound]
Name
ethylene ketal
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0 (± 1) mol
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reactant
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0.058 mol
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reactant
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[Compound]
Name
ethylene ketal
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Name
ethylene ketal
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0.31 mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 17.54 g. (0.058 mole) of 4-cyano-4-(3,4-dimethoxy)cyclohexanone, ethylene ketal (prepared as in Example 22) and 17.5 g. of potassium hydroxide in 175 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 19 g. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal, as an amorphous gum.
[Compound]
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
ethylene ketal
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reactant
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